molecular formula C10H22Cl2N2O B2582427 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride CAS No. 1171177-80-2

2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride

Cat. No.: B2582427
CAS No.: 1171177-80-2
M. Wt: 257.2
InChI Key: WCFISZGCJHZTEX-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is a bicyclic organic compound combining morpholine and piperidine moieties. The compound is listed as a reagent in biochemical supply chains, including applications in ELISA kits, cell culture, and antibody production .

Properties

IUPAC Name

2-methyl-4-piperidin-4-ylmorpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-9-8-12(6-7-13-9)10-2-4-11-5-3-10;;/h9-11H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFISZGCJHZTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride typically involves the reaction of 2-methylmorpholine with piperidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The exact reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is optimized for maximum yield and efficiency. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, reduction reactions yield amines, and substitution reactions yield various substituted derivatives of the compound .

Scientific Research Applications

Neuropharmacology

One of the most prominent applications of 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is in neuropharmacology. Preliminary studies indicate that this compound may inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is crucial for memory and learning functions.

Case Studies

  • Acetylcholinesterase Inhibition :
    • Objective : Investigate the potential of this compound as an acetylcholinesterase inhibitor.
    • Findings : The compound demonstrated significant inhibition activity, suggesting its potential use in treating cognitive disorders.

Anticancer Research

Another area of interest is the compound's anticancer properties. Various derivatives of this compound have shown promising results in inducing apoptosis in cancer cells.

Compound NameStructural FeaturesBiological Activity
2-Methyl-4-(piperidin-4-yl)morpholineMorpholine ring with piperidinePotential anticancer activity
4-(Piperidin-1-yl)morpholinePiperidine attached to morpholineNeuroprotective properties
1-(Piperidin-4-yl)ethanoneKetone functional group on piperidineAntidepressant effects

Binding Affinity Studies

Research has also focused on the binding affinity of this compound to various receptors and enzymes. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic uses.

Synthesis and Derivatives

The synthesis of this compound typically involves reductive amination processes using morpholine derivatives. The ability to create various derivatives allows researchers to explore different biological activities and optimize therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry
2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride Not explicitly provided Methyl group on morpholine Likely 2 stereocenters
(2R,6S)-2,6-Dimethyl-4-piperidin-4-ylmorpholine dihydrochloride hydrate C₁₁H₂₆Cl₂N₂O₂ 289.241 Two methyl groups on morpholine, hydrate Defined (2R,6S) configuration
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy on piperidine No stereochemistry noted
4-(2-Chloroethyl)morpholine Hydrochloride Not explicitly provided Chloroethyl group on morpholine

Key Observations :

  • Morpholine vs. Piperidine Modifications: The target compound and (2R,6S)-dimethyl analog feature morpholine-piperidine fusion, while 4-(Diphenylmethoxy)piperidine is a mono-cyclic piperidine derivative. The diphenylmethoxy group increases hydrophobicity compared to the methyl groups in the morpholine derivatives .
  • Stereochemistry : The (2R,6S)-dimethyl analog has defined stereocenters, which may enhance its specificity in chiral environments (e.g., enzyme binding) compared to the target compound, whose stereochemical details are unspecified .
  • Hydrate Formation: The dimethyl analog exists as a hydrate, likely improving aqueous solubility compared to non-hydrated hydrochloride salts .
Table 2: Toxicity and Regulatory Data
Compound Name Acute Toxicity Chronic Toxicity Environmental Impact Regulatory Status
This compound No data No data No data Not explicitly regulated
4-(Diphenylmethoxy)piperidine Hydrochloride Harmful (delayed effects) Not applicable Not fully studied Listed in IECSC (China)
(2R,6S)-Dimethyl analog No data No data No data No data

Key Observations :

  • Acute Toxicity : Only 4-(Diphenylmethoxy)piperidine Hydrochloride has documented acute toxicity (harmful, with delayed effects upon exposure) . The absence of data for the target compound and its analogs highlights a critical research gap.

Biological Activity

2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in neuropharmacology and oncology. This compound features a morpholine ring substituted with a piperidine moiety and a methyl group, which contributes to its unique biological properties. The dihydrochloride salt form enhances its solubility, making it suitable for various pharmacological applications.

  • Molecular Formula : C12H18Cl2N2O
  • Molecular Weight : Approximately 257.20 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Reductive Amination : This method includes the reaction of morpholine derivatives with piperidine under controlled conditions.
  • Reagents : Common reagents include reducing agents such as sodium borohydride and solvents like dimethylformamide (DMF) or acetonitrile.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Neuropharmacological Effects :
    • Acetylcholinesterase Inhibition : This activity is particularly relevant for neurodegenerative diseases like Alzheimer's disease, where acetylcholine levels are crucial for cognitive function.
    • Potential Neuroprotective Properties : The compound may protect neuronal cells from apoptosis, contributing to its therapeutic potential in neurodegenerative disorders.
  • Anticancer Activity :
    • Mechanisms of Action : It has shown promise in inducing apoptosis in tumor cells, which is critical for cancer therapy.
    • In Vitro Studies : Various derivatives of this compound have been tested against cancer cell lines, indicating significant cytotoxic effects and the ability to inhibit tumor growth through apoptosis pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
NeuroprotectiveAcetylcholinesterase inhibition
AnticancerInduction of apoptosis in tumor cells
Protein InteractionBinding affinity studies with receptors

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of this compound, researchers found that the compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents. The mechanism was attributed to the inhibition of acetylcholinesterase, leading to increased acetylcholine levels and enhanced synaptic transmission.

Case Study: Anticancer Activity

In another study, derivatives of this compound were evaluated for their anticancer properties against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxic effects. The mechanism was linked to the activation of apoptotic pathways, confirmed through flow cytometry analyses .

Q & A

Q. Why do NMR spectra of synthesized batches show unexpected peaks?

  • Potential Issues :
  • Byproducts : Incomplete purification (e.g., residual morpholine precursors) .
  • Tautomerism : pH-dependent equilibrium between protonated and free base forms .
  • Solution : Repurify via preparative HPLC (C18 column, acetonitrile/water gradient) and reanalyze at neutral pH .

Methodological Tables

Reaction Optimization Parameters Conditions Impact on Yield
Nucleophilic substitution (piperidine ring)DMF, 70°C, 12 hrs75–85%
Oxidation (sulfonyl group)H₂O₂, RuCl₃ catalyst, 25°C, 6 hrs88–92%
Dihydrochloride salt formation2.2 eq HCl, 0°C crystallization90–95% purity
Analytical Techniques Key Parameters Reference Standards
HPLC purity analysisC18 column, 0.1% TFA in H₂O/MeCNEP/BP impurity standards
NMR structural confirmation500 MHz, DMSO-d6, 25°CPubChem data

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